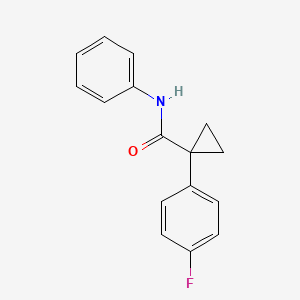

1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides . Anilides are organic compounds containing an anilide functional group, which is characterized by an acyl group (R-C=O) substituted with an aniline (R-NH2). The ‘R’ groups in this case appear to be a 4-fluorophenyl group and a cyclopropane ring .

Molecular Structure Analysis

The molecular structure of “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would consist of a cyclopropane ring attached to a carbonyl (C=O) group, which is in turn attached to an aniline group with a fluorine atom on the 4-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography .

Chemical Reactions Analysis

Again, while specific reactions involving “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” are not available, anilides in general can undergo a variety of reactions. These include hydrolysis to form the corresponding carboxylic acid and amine, and reactions with Grignard or organolithium reagents to form ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would need to be determined experimentally .

Wissenschaftliche Forschungsanwendungen

Met Kinase Inhibitor Development

The compound, as part of a broader class of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has been identified as a potent and selective Met kinase inhibitor. This discovery is significant in the context of cancer research, where Met kinase is a critical target for therapeutic intervention. The specific analog mentioned demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a cancer therapeutic agent (Schroeder et al., 2009).

PET Imaging of Serotonin Receptors

Another domain where related compounds have found application is in positron emission tomography (PET) imaging, specifically targeting serotonin 1A (5-HT1A) receptors in humans. The use of fluorine-18-labeled derivatives of WAY 100635, which share structural similarities with the subject compound, has been explored for this purpose. These derivatives, including [18F]FCWAY, have shown promise as PET radioligands for quantifying 5-HT1A receptor distribution, aiding in the diagnosis and treatment of neuropsychiatric disorders (Lang et al., 1999).

Synthetic Methodology

Research into synthetic methodologies for producing compounds like N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the continuous development in the field of organic synthesis. A high-yield synthetic method for this compound was established, showcasing the versatility and importance of fluorinated compounds in medicinal chemistry and beyond (Zhou et al., 2021).

Molecular Sensing and Material Science

Fluorinated compounds, by virtue of their unique chemical properties, have been utilized in the development of sensors and materials with novel properties. For example, the creation of fluorescent cyclodextrins for molecule sensing leverages the characteristics of fluorophores for applications in chemical sensing and diagnostics (Ikeda et al., 1996).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with “1-(4-fluorophenyl)-N-phenylcyclopropanecarboxamide” would depend on its physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions. In general, avoid inhalation, contact with eyes and skin, and prolonged exposure .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO/c17-13-8-6-12(7-9-13)16(10-11-16)15(19)18-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOWVDRWFQLOHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2664426.png)

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2664434.png)

![N-[(4-fluorophenyl)methyl]-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2664436.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2664440.png)

![ethyl 4-(4-chlorophenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2664441.png)

![1,7-dimethyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2664444.png)

![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2664445.png)